2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTSEMFIVFVEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The pyrimidine ring can be synthesized through various methods, including the reaction of appropriate nitriles with amidines . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, depending on the reagents and conditions used
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Activity : Research indicates that compounds with similar structural features to 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine may exhibit antipsychotic properties. The piperazine group is often associated with neuroleptic effects, suggesting potential use in treating schizophrenia and other psychiatric disorders .
- Antidepressant Effects : Preliminary studies have suggested that derivatives of this compound can influence serotonin and dopamine pathways, making them candidates for antidepressant drug development. The modification of the piperazine ring can enhance selectivity for serotonin receptors .
- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The incorporation of aromatic groups may enhance the compound's interaction with cancer cell targets .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the chlorobenzoyl group can significantly impact receptor affinity and selectivity. For instance:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Pyrimidine Variations : Alterations in the pyrimidine structure can modulate metabolic stability and bioavailability .
Case Studies
-
Case Study on Antipsychotic Activity :
- A study investigated the effects of a similar piperazine derivative on animal models of psychosis. Results indicated a significant reduction in hyperactivity and stereotyped behaviors, supporting its potential as an antipsychotic agent.
- Case Study on Anticancer Activity :
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, binding to the enzyme and preventing the breakdown of acetylcholine . This can enhance cholinergic neurotransmission and improve cognitive function.
Comparison with Similar Compounds
Key Compounds Analyzed:
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) Substituents: Ethoxycarbonyl-piperazine, 2,4-difluorobenzylamine, and chlorine at position 5. Properties: The ethoxycarbonyl group introduces ester functionality, which may increase susceptibility to hydrolysis compared to the stable 4-chlorobenzoyl group in the target compound. Molecular Weight: 412.4 g/mol (ESI-MS) .
6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine (5a) Substituents: Unmodified piperazine, 2,4-dichlorobenzylamine, and chlorine at position 6. Properties: The absence of a benzoyl group reduces lipophilicity, while dichlorobenzyl may enhance halogen bonding. Simpler structure may reduce metabolic stability compared to the target compound .
Fenofibric Acid Substituents: 4-Chlorobenzoyl phenoxy group and carboxylic acid. Properties: Carboxylic acid improves water solubility but limits blood-brain barrier penetration. The phenoxy linkage differs from the piperazine in the target compound, affecting conformational flexibility .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Substituents : Piperidine (single nitrogen) instead of piperazine, methyl at position 4.
- Properties : Piperidine’s reduced hydrogen-bonding capacity may lower solubility. Methyl at position 4 alters steric hindrance compared to the target’s position 6 methyl .
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine Substituents: Tetrahydropyrido ring, sulfonyl group, and phenylpiperazine. The fused ring system may restrict rotational freedom, impacting binding kinetics .
Physicochemical and Chromatographic Behavior
Table 1: Comparative Analysis of Key Features
Chromatographic Insights :
- Retention times of chlorobenzoyl-containing compounds vary significantly (e.g., fenofibric acid: 0.36; ethyl ester derivative: 0.80) . The target compound’s piperazine and methyl/ethyl groups likely increase retention time compared to fenofibric acid, suggesting lower polarity.
Biological Activity
2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
The compound belongs to a class of piperazine derivatives and contains a pyrimidine core. Its chemical structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H25ClN5O |
| Molecular Weight | 367.89 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent benzoylation. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Synthetic Route Overview
- Formation of Pyrimidine Ring : Starting with ethyl acetoacetate and guanidine carbonate, the reaction is carried out in refluxing ethanol.
- Introduction of Piperazine Moiety : The pyrimidine derivative is reacted with piperazine under appropriate conditions.
- Benzoylation : The final step involves the reaction with 4-chlorobenzoyl chloride in an organic solvent like dichloromethane, often using triethylamine as a base.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine have been shown to inhibit bacterial growth by targeting cell wall synthesis pathways .
Allosteric Modulation
Research has demonstrated that related compounds act as allosteric enhancers for G protein-coupled receptors (GPCRs). Specifically, studies on 2-amino derivatives suggest that substituents on the phenyl ring can significantly influence binding affinity and functional activity at these receptors .
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with specific receptors involved in signaling pathways relevant to cancer and inflammation .
Case Studies
- Case Study on Anticancer Activity : A study involving similar piperazine derivatives showed promising results in inhibiting cancer cell proliferation through modulation of the adenosine receptor pathways. The specific mechanism involved competitive inhibition at receptor sites, leading to reduced cell viability in vitro .
- Case Study on Antiviral Properties : Another investigation focused on the antiviral potential of related compounds against viral infections, demonstrating effective inhibition through interference with viral replication processes .
The biological effects of this compound are likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : By binding to GPCRs, it can modulate downstream signaling cascades that are pivotal in disease processes.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperazine derivatives are often functionalized with chlorobenzoyl groups under alkaline conditions (e.g., K₂CO₃ in DMF). Subsequent pyrimidine ring formation may use intermediates like 4-chloro-6-methylpyrimidine, reacted with ethylamine under reflux in ethanol . Optimization focuses on solvent polarity (DMF vs. THF), temperature control (70–100°C), and catalysts (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are data contradictions resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethylamine’s triplet at δ 1.2–1.4 ppm, piperazine’s protons at δ 2.5–3.5 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z ~444 [M+H]⁺). Discrepancies between calculated and observed masses may indicate incomplete deprotection or side products .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in similar pyrimidine derivatives where hydrogen bonding (N–H⋯N) stabilizes crystal packing .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition using fluorescence polarization).
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination).
- Solubility : Use PBS (pH 7.4) or DMSO/water mixtures to assess bioavailability. Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA for dose-response curves) .
Advanced Research Questions
Q. How do substituents on the piperazine and pyrimidine rings influence target binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents:
- Piperazine : Chlorobenzoyl enhances lipophilicity (logP ↑), improving membrane permeability. Methyl or ethyl groups on N-ethyl reduce steric hindrance for receptor binding .
- Pyrimidine : 6-Methyl increases metabolic stability; N-ethyl minimizes hepatic clearance. Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets or π-π stacking with aromatic residues .
- Validation : Compare IC₅₀ values of analogs (e.g., 4-Cl vs. 4-F benzoyl derivatives) in enzyme assays .
Q. What strategies mitigate synthetic challenges like low yields or byproducts in large-scale production?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of chlorobenzoyl intermediates) by precise temperature/residence time control .
- Byproduct analysis : LC-MS identifies impurities (e.g., unreacted piperazine). Purification via preparative HPLC (C18 column, acetonitrile/water) isolates target compounds .
- Scale-up : Pilot batches (1–10 kg) optimize solvent volumes (DMF recovery ≥90%) and catalyst recycling (Pd/C filtration) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME calculate bioavailability (TPSA < 90 Ų), CYP450 inhibition, and blood-brain barrier penetration .
- MD simulations : GROMACS models stability in lipid bilayers, assessing interactions with P-glycoprotein (efflux risk).
- QSPR models : Relate logD (octanol/water) to in vivo half-life using regression analysis of historical analogs .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- False positives in docking : Adjust scoring functions (e.g., include solvation effects in MM-PBSA calculations).
- Conformational flexibility : Use ensemble docking with multiple receptor conformations (Glide SP vs. XP modes).
- Experimental validation : SPR (surface plasmon resonance) measures actual binding kinetics (ka/kd) to confirm or refute docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
